BOC-L-Phenylalanine-13C

描述

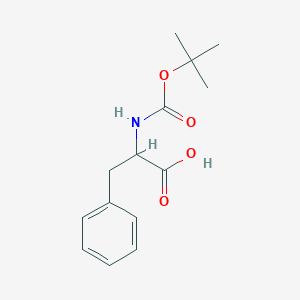

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884634 | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-34-4 | |

| Record name | BOC-L-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of BOC-L-Phenylalanine-13C?

An In-depth Technical Guide to BOC-L-Phenylalanine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl-¹³C)-L-phenylalanine (BOC-L-Phenylalanine-¹³C), an isotopically labeled amino acid derivative critical for advancements in peptide synthesis, drug development, and metabolic research. This document offers detailed data, experimental protocols, and workflow visualizations to support its application in sophisticated research environments.

Core Chemical Properties and Identifiers

BOC-L-Phenylalanine-¹³C is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group containing a stable ¹³C isotope at the carbonyl carbon. This isotopic label provides a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based studies, allowing for precise tracking and quantification.

Data Presentation: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl-¹³C)amino]-3-phenylpropanoic acid |

| Synonyms | N-(tert-Butoxy(carbonyl-¹³C)-L-phenylalanine, Boc-¹³C-Phe-OH |

| Molecular Formula | C₁₃¹³CH₁₉NO₄[1] |

| Molecular Weight | 266.30 g/mol [1][2] |

| CAS Number | 84771-22-2[1][2] |

| InChI Key | ZYJPUMXJBDHSIF-AWQALXNMSA-N |

| SMILES String | CC(C)(C)O--INVALID-LINK--N--INVALID-LINK--C(O)=O |

Data Presentation: Physicochemical Properties

| Property | Value |

| Appearance | White fine crystalline powder[3][4] |

| Melting Point | 85-87 °C |

| Optical Activity | [α]20/D +25°, c = 1 in ethanol |

| Isotopic Purity | 99 atom % ¹³C |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[4][5] |

| Storage | Store refrigerated (+2°C to +8°C), desiccated, and protected from light[2][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of BOC-L-Phenylalanine-¹³C are crucial for its effective use.

Synthesis of BOC-L-Phenylalanine-¹³C

This protocol describes a general method for the N-Boc protection of L-phenylalanine. To synthesize the ¹³C-labeled version, one would use ¹³C-labeled Di-tert-butyl dicarbonate.

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O), ¹³C-labeled at one carbonyl carbon

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Pentane or Hexane

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether or Ethyl acetate

Procedure:

-

Dissolution: Dissolve sodium hydroxide in water in a reaction flask. Initiate stirring and add L-phenylalanine at ambient temperature.[7]

-

Solvent Addition: Add tert-butanol to the well-stirred, clear solution.[7]

-

Boc Protection: Add ¹³C-labeled Di-tert-butyl dicarbonate dropwise to the solution over 1 hour. A white precipitate may form. Allow the reaction to proceed overnight with continuous stirring at room temperature.[7]

-

Extraction (Work-up):

-

Extract the reaction mixture with pentane to remove unreacted (Boc)₂O.[7]

-

Acidify the remaining aqueous layer to a pH of 1-1.5 by carefully adding a saturated solution of potassium hydrogen sulfate. This will be accompanied by the evolution of CO₂.[7]

-

Extract the acidified aqueous layer multiple times with ethyl ether or ethyl acetate.[7]

-

-

Purification:

-

Drying: Collect the white crystalline product by filtration, wash with cold pentane, and dry under vacuum.[7]

Verification of ¹³C Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the successful incorporation of the ¹³C isotope.[8]

Materials:

-

Synthesized BOC-L-Phenylalanine-¹³C

-

Appropriate solvents for sample preparation (e.g., methanol, acetonitrile, water)

-

Mass spectrometer (e.g., LC-MS system)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent.

-

Mass Spectrometry Analysis:

-

Infuse the sample directly or inject it into an LC-MS system.

-

Acquire a full scan mass spectrum (MS1) in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the molecular ion peak.

-

The mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical mass of BOC-L-Phenylalanine-¹³C (266.30 g/mol ). This will show a +1 Da mass shift compared to the unlabeled compound (265.31 g/mol ).[8]

-

The presence and high relative intensity of the M+1 peak confirm the successful and efficient incorporation of the single ¹³C isotope.[8]

-

Mandatory Visualizations

Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.

Caption: General synthesis workflow for BOC-L-Phenylalanine-¹³C.

Caption: Mass Spectrometry Workflow for ¹³C Incorporation Analysis.[8]

Applications in Research and Drug Development

The unique properties of BOC-L-Phenylalanine-¹³C make it an invaluable tool in several scientific domains.

-

Peptide Synthesis: It serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, which is essential for analyzing the structure and dynamics of the resulting peptides.[3][9]

-

Drug Development: In the creation of peptide-based therapeutics, this labeled amino acid is used to investigate drug metabolism, pharmacokinetics (ADME), and target engagement.[3][9] Its hydrophobic nature and aromatic side chain can enhance the stability and bioactivity of peptide drugs.[3]

-

Metabolic Research: The stable ¹³C label can be traced in biological systems to elucidate metabolic pathways involving phenylalanine.[9]

-

Quantitative Proteomics: It is used to synthesize isotope-labeled peptides which serve as internal standards for highly accurate protein quantitation via mass spectrometry.[1][2]

-

Biomolecular NMR: The compound is widely used in biomolecular NMR applications to provide site-specific information for structural and functional studies of proteins and peptides.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Phenylalanine-ð-ð¡-Boc (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2170-0.5 [isotope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 6. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2061-0.1 [isotope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Isotopic Purity of BOC-L-Phenylalanine-¹³C in NMR Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity requirements for N-(tert-Butoxycarbonyl)-L-Phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C) utilized in Nuclear Magnetic Resonance (NMR) studies. High isotopic enrichment is paramount for the successful application of this compound in modern structural biology and drug discovery, where it serves as a crucial building block for synthesizing labeled peptides and for incorporation into proteins for detailed structural and dynamic analysis.

The Imperative of ¹³C Isotopic Enrichment in NMR

NMR spectroscopy is a powerful tool for elucidating molecular structure, dynamics, and interactions at an atomic level.[1] However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) results in inherently weak signals, making it challenging to study complex biomolecules.[2][3] Isotopic labeling, the process of replacing naturally occurring isotopes with enriched ones like ¹³C, fundamentally enhances NMR experiments.[] This enrichment dramatically increases signal sensitivity, simplifies complex spectra, and enables a suite of advanced multi-dimensional NMR experiments essential for studying proteins larger than 10 kDa.[1][5]

BOC-L-Phenylalanine-¹³C is frequently used in solid-phase peptide synthesis and as a precursor for protein expression in various systems. The purity of this starting material directly dictates the quality and reliability of the final NMR data.

Defining and Quantifying Isotopic Purity

Isotopic purity, often referred to as isotopic enrichment, is the percentage of molecules in which a specific atom (or atoms) has been replaced by a desired isotope. For BOC-L-Phenylalanine-¹³C, this means that in a given population of molecules, a specific carbon position is ¹³C instead of the naturally abundant ¹²C.

The primary consequences of inadequate isotopic purity in an NMR sample include:

-

Reduced Signal-to-Noise: The presence of unlabeled (¹²C) species contributes no signal to the ¹³C spectrum, effectively lowering the concentration of the NMR-active sample and reducing the signal-to-noise ratio.[2]

-

Complicated Spectra: In selective labeling experiments, the presence of natural abundance ¹³C at other positions can introduce minor, but potentially confusing, peaks.

-

Inaccurate Quantification: For quantitative NMR (qNMR) applications, where signal integrals are used to determine concentrations or reaction kinetics, the presence of unlabeled material will lead to an underestimation of the total compound amount.[6]

Commercially available BOC-L-Phenylalanine-¹³C typically specifies high levels of isotopic and chemical purity, which are critical for sensitive NMR applications.

Quantitative Data Summary

The specifications for commercially available BOC-L-Phenylalanine-¹³C highlight the stringent purity requirements for NMR and mass spectrometry applications. The data below is compiled from representative suppliers.

Table 1: Typical Purity Specifications for BOC-L-Phenylalanine-¹³C Variants

| Parameter | Specification | Labeling Position(s) | Supplier Example |

| Isotopic Purity | 99% | 1-¹³C | Cambridge Isotope Laboratories[7] |

| Isotopic Purity | 99% | ring-¹³C₆ | Cambridge Isotope Laboratories[8][9] |

| Isotopic Purity | 97-99% | ¹³C₉ (Uniform) | Cambridge Isotope Laboratories[10] |

| Chemical Purity | ≥ 98% | All variants | Cambridge Isotope Laboratories[7][8][10] |

| Chiral Purity | ≥ 99.5% | Unlabeled Analog | Chem-Impex[11] |

Table 2: Key Parameters for Quantitative ¹³C NMR

| Parameter | Recommendation | Rationale |

| Spectrometer Field | High-resolution (e.g., 400 MHz or higher) | Improves signal dispersion and sensitivity.[12] |

| Relaxation Delay (D1) | ≥ 5 times the longest T₁ | Ensures complete relaxation of nuclei for accurate signal integration.[12][13] |

| Proton Decoupling | Inverse-gated decoupling | Suppresses the Nuclear Overhauser Effect (NOE) to prevent signal distortion.[12][13] |

| Pulse Angle | 90° | Maximizes signal for each scan in quantitative experiments.[14] |

| Internal Standard | Required for absolute quantification | Provides a reference signal for comparing integrals.[13][14] |

Experimental Protocols

Accurate determination of isotopic purity is essential for validating labeled compounds before their use in complex and costly experiments. NMR and Mass Spectrometry (MS) are the primary techniques for this assessment.[12]

This protocol describes the direct measurement of ¹³C enrichment using quantitative NMR.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the BOC-L-Phenylalanine-¹³C sample.

- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- For absolute quantification, a known amount of an internal standard can be added. The standard should have a single, sharp signal that does not overlap with the analyte signals.[13]

2. NMR Instrument Setup:

- Use a high-resolution NMR spectrometer (≥ 400 MHz).

- Tune and match the ¹³C probe and lock onto the deuterium signal of the solvent.

3. Data Acquisition:

- Acquire a quantitative ¹³C NMR spectrum using the following critical parameters:

- Inverse-Gated Proton Decoupling: This is crucial to suppress the NOE, which can otherwise lead to inaccurate signal integrals.[12][13]

- Relaxation Delay (D1): Set a long relaxation delay, typically at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing carbon nucleus in the molecule (often quaternary carbons).[6][12] A conservative delay of 30-60 seconds is common if T₁ is unknown.

- Pulse Angle: Use a 90° pulse to ensure maximum signal generation per scan.[14]

- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for accurate integration.

4. Data Processing and Purity Calculation:

- Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). Apply a suitable line broadening factor (e.g., 1-5 Hz) and perform careful phasing and baseline correction.[6]

- Integrate the signal of the enriched ¹³C atom and a well-resolved signal from a carbon atom at natural abundance (e.g., a carbon in the BOC protecting group).

- The isotopic purity can be calculated by comparing the integral of the enriched carbon signal to the integrals of the natural abundance signals, correcting for the 1.1% natural abundance contribution.[12]

Mass spectrometry provides a highly sensitive method to determine the isotopic distribution of a molecule by separating ions based on their mass-to-charge ratio.[12][15]

1. Sample Preparation:

- Prepare a dilute solution of the BOC-L-Phenylalanine-¹³C sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

2. Instrument Setup:

- Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to resolve the isotopologues.[15]

- Infuse the sample directly or use a chromatographic method like LC-MS for separation from any chemical impurities.

3. Data Acquisition:

- Acquire the mass spectrum over the relevant m/z range for the molecular ion.

4. Data Analysis:

- Examine the isotopic pattern of the molecular ion peak.

- Determine the relative intensities of the monoisotopic peak (M+0, containing all ¹²C at non-labeled positions) and the peaks corresponding to the ¹³C-labeled molecule (e.g., M+1 for a single label, M+6 for a ring-¹³C₆ label).

- The isotopic purity is determined from the ratio of the ion intensities in the isotopic cluster after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the molecule.[15]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical dependencies related to the use of BOC-L-Phenylalanine-¹³C in NMR.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. L-Phenylalanine-ð-ð¡-Boc (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2170-0.5 [isotope.com]

- 8. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2061-0.1 [isotope.com]

- 10. L-Phenylalanine-ð-ð¡-Boc (¹³Câ, 97-99%)- Cambridge Isotope Laboratories, CLM-7859-0.05 [isotope.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research applications of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C). This isotopically labeled amino acid derivative is a pivotal tool in metabolic research, protein synthesis analysis, and diagnostic development. This document details the experimental protocols, quantitative data, and underlying biochemical pathways associated with its use.

Metabolic Flux Analysis (MFA)

BOC-L-Phenylalanine-¹³C, after deprotection to L-Phenylalanine-¹³C, serves as a crucial tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique is instrumental in quantifying the rates (fluxes) of intracellular metabolic pathways. By tracing the incorporation of the ¹³C label from phenylalanine into various metabolites, researchers can construct a detailed map of cellular metabolism.[1][2][3][4]

Core Principles of ¹³C-MFA with L-Phenylalanine-¹³C

The fundamental workflow of a ¹³C-MFA experiment involves introducing a ¹³C-labeled substrate, such as L-Phenylalanine-¹³C, to a biological system (e.g., cell culture) and monitoring the distribution of the ¹³C label throughout the metabolic network.[1][2] The labeling patterns in downstream metabolites, particularly proteinogenic amino acids, provide quantitative constraints to a metabolic model, allowing for the calculation of intracellular fluxes.[5] Phenylalanine is an essential amino acid for many organisms, meaning its metabolic fate is primarily directed towards protein synthesis and hydroxylation to tyrosine, making it an excellent tracer for these pathways.[5]

Experimental Protocol: ¹³C-MFA in Cell Culture

This protocol outlines the key steps for a typical ¹³C-MFA experiment using L-Phenylalanine-¹³C in mammalian cell culture.

-

Cell Culture and Media Preparation :

-

Culture cells of interest to a mid-logarithmic growth phase in standard culture medium.

-

Prepare an experimental medium where unlabeled L-phenylalanine is replaced with an equimolar concentration of L-Phenylalanine-¹³C. The BOC-protecting group must be removed prior to its use in cell culture media to allow for cellular uptake and metabolism.

-

-

Isotopic Labeling Experiment :

-

Switch the cell culture from the standard medium to the ¹³C-labeled medium.

-

Continue the culture for a duration sufficient to reach isotopic steady state, where the labeling patterns of intracellular metabolites become constant. This duration is dependent on the cell type and its metabolic rates.[6]

-

-

Sample Collection and Metabolite Extraction :

-

Harvest the cells and quench metabolic activity rapidly, typically using a cold solvent like 80% methanol.[7]

-

Extract intracellular metabolites and hydrolyze cellular protein to release constituent amino acids.

-

-

Analytical Measurement :

-

Flux Estimation and Analysis :

Quantitative Data: Metabolic Flux Ratios in E. coli

The following table summarizes metabolic flux data from a ¹³C-MFA study in E. coli, showcasing the type of quantitative output generated. While this specific study may not have used phenylalanine as the primary tracer, it exemplifies the data derived from MFA.

| Metabolic Flux | Relative Flux Value (Normalized to Glucose Uptake) | 95% Confidence Interval |

| Glucose-6-phosphate isomerase (PGI) | 0.65 | 0.62 - 0.68 |

| Oxidative Pentose Phosphate Pathway (oxPPP) | 0.25 | 0.23 - 0.27 |

| Transketolase (TKT) | 0.18 | 0.16 - 0.20 |

| Transaldolase (TAL) | 0.15 | 0.13 - 0.17 |

| Entner-Doudoroff Pathway (ED) | 0.10 | 0.08 - 0.12 |

This table is representative of ¹³C-MFA data and is adapted from findings in similar studies.[5]

Visualization: ¹³C-MFA Experimental Workflow

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Leveraging BOC-L-Phenylalanine-¹³C for High-Resolution Protein Structure Determination

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-(tert-Butoxycarbonyl)-L-phenylalanine-¹³C (BOC-L-Phe-¹³C) in determining the three-dimensional structure of proteins. Isotopic labeling, particularly with ¹³C, is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution.[1][] This document details the properties of the labeled precursor, experimental workflows for its incorporation into recombinant proteins, and the NMR methodologies used to translate isotopic labels into structural restraints.

Introduction to ¹³C Labeling in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of biological macromolecules in solution and solid states.[3][4] While ¹H NMR is fundamental, spectral overlap in larger proteins necessitates the use of additional NMR-active nuclei. The stable isotope Carbon-13 (¹³C), with a natural abundance of only 1.1%, is ideal for this purpose.[5] By enriching proteins with ¹³C, typically through recombinant expression in media containing a ¹³C-labeled carbon source, researchers can utilize multidimensional heteronuclear NMR experiments to resolve individual atomic signals and measure precise structural information.[3][5]

Phenylalanine, with its aromatic side chain, provides unique and well-dispersed signals in NMR spectra, making it a valuable probe for protein structure, especially in hydrophobic cores or at protein-protein interaction interfaces.[6][7] Site-specific labeling with ¹³C-Phenylalanine simplifies complex spectra and allows for the measurement of specific distances and dihedral angles, which are critical for an accurate structure calculation.[6][8]

BOC-L-Phenylalanine-¹³C: The Precursor

BOC-L-Phenylalanine-¹³C is a derivative of L-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (BOC) group and one or more carbon atoms are the ¹³C isotope. The BOC group is a standard protecting group in peptide synthesis.[9][10] For recombinant protein production in hosts like E. coli, the protecting group must be removed, and the free ¹³C-L-Phenylalanine is added to the growth media.[11] Alternatively, for in vitro synthesis using cell-free extracts, the system may be capable of in-situ deprotection.[12]

Physicochemical and Spectroscopic Properties

The primary role of isotopic labeling is to provide an NMR-active nucleus for spectroscopic analysis. Commercially available BOC-L-Phenylalanine-¹³C comes in various labeling patterns (e.g., ring-¹³C₆, carbonyl-¹³C) with high isotopic purity.

Table 1: Representative Properties of BOC-L-Phenylalanine-¹³C Variants

| Property | Value (Example: Carbonyl-¹³C) | Value (Example: Ring-¹³C₆) | Reference(s) |

| Molecular Formula | C₈¹³CH₁₅NO₄ | ¹³C₆C₈H₁₉NO₄ | [13] |

| Molecular Weight | ~266.30 g/mol | ~271.35 g/mol | [13][14] |

| Isotopic Purity | ≥ 99 atom % ¹³C | ≥ 99 atom % ¹³C | [13][15] |

| Form | Solid / White Powder | Solid / White Powder | [10][13] |

| Melting Point | 85-87 °C | Not specified | [13] |

| Optical Activity | [α]20/D +25° (c=1 in ethanol) | Not specified | [13] |

Experimental Workflow for Protein Structure Determination

The overall process involves several key stages: incorporating the ¹³C-labeled Phenylalanine into the target protein, purifying the labeled protein, acquiring NMR data, and calculating the final 3D structure.

Caption: High-level workflow for protein structure determination using ¹³C-Phenylalanine.

Detailed Experimental Protocols

Protocol 1: Recombinant Protein Expression and Labeling

This protocol outlines the expression of a target protein in E. coli with selective labeling using ¹³C-L-Phenylalanine. This is a common method for producing isotopically enriched proteins for NMR studies.[16][17]

Objective: To express the target protein and efficiently incorporate ¹³C-L-Phenylalanine at all phenylalanine positions.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

-

Minimal medium (e.g., M9) components.

-

¹⁵NH₄Cl (for dual ¹⁵N labeling, recommended for backbone assignment).

-

Unlabeled glucose (or ¹²C-glucose).

-

¹³C-L-Phenylalanine (free amino acid form).

-

Set of 19 unlabeled L-amino acids (excluding phenylalanine).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Starter Culture: Inoculate 50 mL of rich medium (e.g., LB) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and ¹²C-glucose (4 g/L) with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.7.

-

Induction and Labeling:

-

Add the mixture of 19 unlabeled amino acids (100 mg/L each) to suppress the endogenous synthesis of amino acids, which could dilute the ¹³C label.[7]

-

Add ¹³C-L-Phenylalanine to a final concentration of ~60-100 mg/L.[7]

-

Allow the cells to consume any remaining unlabeled precursors for 30-60 minutes.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

-

Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours to enhance protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.

Caption: Experimental workflow for selective ¹³C-Phenylalanine labeling in E. coli.

Protocol 2: Protein Purification

Purification of the labeled protein is critical to remove contaminants that could interfere with NMR measurements. A multi-step approach is standard.[16][18]

Objective: To purify the ¹³C-labeled protein to >97% homogeneity for NMR analysis.

Methodology (Example for a His-tagged protein):

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Tag Cleavage (Optional): If a cleavage site is present, dialyze the eluted protein against a suitable buffer and add the specific protease (e.g., TEV, thrombin) to remove the affinity tag.

-

Size-Exclusion Chromatography (SEC): As a final polishing step, apply the protein to a SEC column equilibrated with the final NMR buffer (e.g., 20 mM Phosphate pH 6.5, 100 mM NaCl, 1 mM DTT, 10% D₂O). This step removes aggregates and buffer exchanges the sample.

-

Concentration and Quality Control: Concentrate the purified protein to the desired concentration for NMR (typically 0.5-1.0 mM).[19] Verify purity by SDS-PAGE and confirm proper folding using a ¹H-¹⁵N HSQC spectrum.

Protocol 3: NMR Data Acquisition for Structure Determination

This protocol describes a solid-state NMR experiment, Proton-Driven ¹³C Spin Diffusion (PDSD), which is robust for determining atomic-resolution structures from uniformly or selectively ¹³C-labeled proteins.[3][20]

Objective: To acquire 2D ¹³C-¹³C correlation spectra to derive distance restraints.

Materials:

-

Purified, lyophilized, and microcrystalline ¹³C-labeled protein sample (5-10 mg).

-

Solid-state NMR spectrometer with a triple-resonance probe.

-

MAS (Magic Angle Spinning) rotor (e.g., 2.5 mm).

Methodology:

-

Sample Packing: Carefully pack the microcrystalline protein sample into the MAS rotor.

-

Spectrometer Setup:

-

Insert the rotor into the probe and set the Magic Angle Spinning rate (e.g., 12 kHz).

-

Tune the probe for ¹H, ¹³C, and ¹⁵N frequencies.

-

Set the sample temperature (e.g., 269 K) to minimize dynamics and improve spectral resolution.[20]

-

-

Cross-Polarization: Optimize the cross-polarization step to transfer magnetization from ¹H to ¹³C. This enhances the ¹³C signal.

-

PDSD Experiment:

-

Acquire a series of 2D ¹³C-¹³C correlation spectra with varying mixing times (e.g., 100 ms, 250 ms, 400 ms).[20]

-

During the mixing time, ¹³C magnetization diffuses between nearby carbon nuclei. The intensity of a cross-peak between two carbons is related to their internuclear distance.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) to obtain the final 2D spectra.

Caption: Logic of translating NMR spectral data into 3D structural information.

Quantitative Data and Analysis

The success of a structure determination project relies on obtaining high-quality quantitative data from the NMR experiments.

Table 2: Key Quantitative Data in a ¹³C-Based NMR Structure Project

| Parameter | Typical Value / Range | Significance | Reference(s) |

| ¹³C Labeling Efficiency | >80% for Leu/Ile, ~60% for Phe/Tyr | Ensures sufficient signal for ¹³C-detected experiments. Lower efficiency requires longer acquisition times. | [7] |

| Protein Concentration for NMR | 0.5 - 1.0 mM | Higher concentration provides better signal-to-noise, but may cause aggregation. | [19] |

| Final Protein Purity | > 97% | Minimizes interfering signals from contaminants. | [16] |

| PDSD Mixing Times | 50 - 500 ms | Short times probe short-range distances (<3 Å); long times probe longer-range distances (>5 Å). | [20] |

| ¹³C Linewidths (Solid-State) | 0.5 - 1.5 ppm | Narrower lines indicate a well-ordered, homogenous sample, leading to higher resolution. | [21] |

| Number of Distance Restraints | 10-20 per residue | A high number of restraints per residue is required for a high-resolution structure determination. | [3][20] |

Applications in Drug Development

Determining the high-resolution structure of a protein is fundamental to modern drug discovery.

-

Structure-Based Drug Design: A detailed 3D structure of a target protein allows for the rational design of small molecules that can bind to active or allosteric sites with high affinity and specificity.

-

Fragment Screening: NMR is a powerful tool for screening libraries of small molecule fragments to identify binders.[19] ¹³C-labeling of specific residues, like phenylalanine, in a binding pocket can report directly on fragment binding through chemical shift perturbations (CSPs).

-

Understanding Drug Resistance: By solving the structures of both wild-type and mutant proteins, researchers can understand the structural basis of drug resistance and design next-generation inhibitors.

Conclusion

BOC-L-Phenylalanine-¹³C is a vital precursor for the site-specific isotopic labeling of proteins for NMR-based structure determination. By following robust protocols for protein expression, purification, and NMR data acquisition, researchers can leverage the unique spectral properties of the phenylalanine side chain to generate high-quality structural restraints. The resulting atomic-resolution structures are invaluable assets in fundamental biological research and are critical for advancing structure-based drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 3. Protein structure determination from 13C spin-diffusion solid-state NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meihonglab.com [meihonglab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Boc-13C-Phe-OH 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 14. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2061-0.1 [isotope.com]

- 15. Cambridge Isotope Laboratories L-PHENYLALANINE-N-T-BOC (RING-13C6, 99%), | Fisher Scientific [fishersci.com]

- 16. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dbt.univr.it [dbt.univr.it]

- 18. Expression screening, protein purification and NMR analysis of human protein domains for structural genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BOC-L-Phenylalanine-¹³C: Commercial Sourcing and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of BOC-L-Phenylalanine-¹³C, a critical tool for researchers in the life sciences. This document details commercially available options, provides a comparative analysis of suppliers, and outlines key experimental protocols for its use in metabolic studies and proteomics.

Introduction to BOC-L-Phenylalanine-¹³C

N-tert-Butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) is a protected form of the essential amino acid L-phenylalanine. The incorporation of a stable isotope, Carbon-13 (¹³C), into the molecule creates a powerful tracer for various biological and chemical research applications. The BOC protecting group enhances its solubility and stability, making it an ideal building block for peptide synthesis and a tracer in metabolic pathway analysis.[1][2] The ¹³C label allows for the tracking and quantification of phenylalanine metabolism and its incorporation into proteins, providing invaluable insights into cellular processes in both healthy and diseased states.

Commercial Suppliers and Price Comparison

The procurement of BOC-L-Phenylalanine-¹³C requires careful consideration of supplier, isotopic purity, labeling position, and cost. Several reputable suppliers offer this labeled amino acid in various forms. The following tables summarize the offerings from leading commercial vendors.

Disclaimer: Prices are subject to change and may vary based on institutional agreements and quantity. It is recommended to contact the suppliers directly for the most current pricing and availability.

BOC-L-Phenylalanine-¹³C with a Single ¹³C Label

This form of the compound features a single Carbon-13 atom, typically at the carboxyl carbon (C1) or the alpha-carbon (C2).

| Supplier | Product Name | Catalog Number | Label Position | Isotopic Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | Boc-¹³C-Phe-OH | 492957 | carbonyl-¹³C | 99 atom % ¹³C | Contact for details | Contact for price |

| Sigma-Aldrich | Boc-Phe-OH-2-¹³C | Not specified | 2-¹³C | ≥99 atom % ¹³C | Contact for details | Contact for price |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine-N-t-Boc (1-¹³C, 99%) | CLM-2170-0.5 | 1-¹³C | 99% | 0.5 g | Contact for price |

| MedchemExpress | BOC-L-Phenylalanine-¹³C | HY-W010515 | Not specified | Not specified | Contact for details | Contact for price |

BOC-L-Phenylalanine-¹³C with Multiple ¹³C Labels

For studies requiring higher mass shifts or tracing of the entire carbon skeleton, uniformly or selectively multi-labeled BOC-L-Phenylalanine-¹³C is available.

| Supplier | Product Name | Catalog Number | Label Position | Isotopic Purity | Available Quantities | Price (USD) |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine-N-t-Boc (ring-¹³C₆, 99%) | CLM-2061-0.1 | ring-¹³C₆ | 99% | 0.1 g | $881.00[3] |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine-N-t-Boc (¹³C₉, 97-99%) | CLM-7859-0.05 | U-¹³C₉ | 97-99% | 0.05 g | Contact for price |

| Creative Peptides | L-PHENYLALANINE-N-T-BOC (RING-¹³C₆) | L-Iso-0516 | ring-¹³C₆ | 98% | Contact for details | Contact for price |

Key Applications and Experimental Protocols

BOC-L-Phenylalanine-¹³C is a versatile tool with primary applications in metabolic flux analysis and proteomics. The BOC protecting group is typically removed under acidic conditions before the labeled phenylalanine is introduced to the biological system or used in peptide synthesis.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like L-phenylalanine, researchers can trace the path of the carbon atoms through various metabolic pathways.

-

Cell Culture: Culture cells in a defined medium to a desired confluence.

-

Medium Exchange: Replace the standard medium with a medium containing a known concentration of ¹³C-labeled L-phenylalanine (after deprotection of the BOC group). The unlabeled phenylalanine should be omitted.

-

Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is constant. This duration needs to be optimized for the specific cell line and experimental conditions.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

-

Sample Analysis: Analyze the isotopic enrichment of key metabolites, particularly amino acids from protein hydrolysates, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Use specialized software to model the metabolic network and calculate the flux rates based on the measured mass isotopomer distributions.

Proteomics and Protein Turnover Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method in quantitative proteomics. While arginine and lysine are the most common SILAC amino acids, labeled phenylalanine can be used for specific applications.

-

Cell Culture: Grow cells in a SILAC-compatible medium.

-

Labeling: Supplement the medium for the "heavy" cell population with deprotected ¹³C-labeled L-phenylalanine, while the "light" population receives the unlabeled equivalent.

-

Cell Lysis and Protein Extraction: After several cell doublings to ensure complete incorporation of the labeled amino acid, harvest and lyse the cells.

-

Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" populations and digest with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

-

Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the isotopic peptide pairs.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified metabolic pathway involving phenylalanine.

Caption: A generalized workflow for experiments using BOC-L-Phenylalanine-¹³C.

Caption: Simplified metabolic fate of L-Phenylalanine-¹³C in a biological system.

Conclusion

BOC-L-Phenylalanine-¹³C is an indispensable reagent for researchers seeking to unravel the complexities of metabolism and protein dynamics. A thorough understanding of the available commercial options and the appropriate experimental design is crucial for obtaining high-quality, reproducible data. This guide provides a foundational resource for scientists and drug development professionals to effectively source and utilize this powerful research tool.

References

Understanding the Mass Shift of BOC-L-Phenylalanine-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in BOC-L-Phenylalanine when labeled with a stable isotope, Carbon-13 (¹³C). This document details the principles behind isotopic labeling, methods for its detection, and its applications in various research fields, including metabolic flux analysis and quantitative proteomics.

Introduction to Isotopic Labeling and Mass Shift

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules or to create internal standards for quantitative analysis.[1] By replacing one or more atoms in a molecule with their heavier, stable isotopes, a "mass shift" is induced. This shift is a direct consequence of the difference in mass between the isotopes. In the case of BOC-L-Phenylalanine, replacing a naturally abundant Carbon-12 (¹²C) atom with a Carbon-13 (¹³C) atom results in a predictable increase in the molecule's overall mass. This mass difference is readily detectable by mass spectrometry, a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Quantitative Data: The Mass Shift of BOC-L-Phenylalanine-¹³C

The precise mass shift of BOC-L-Phenylalanine-¹³C depends on the number and position of the ¹³C atoms incorporated into the molecule. The molecular formula for unlabeled BOC-L-Phenylalanine is C₁₄H₁₉NO₄.

Table 1: Molecular Weights and Mass Shift of BOC-L-Phenylalanine-¹³C₁

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Mass Shift (Da) |

| BOC-L-Phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 265.1314 | - |

| BOC-L-Phenylalanine-¹³C₁ | C₁₃¹³CH₁₉NO₄ | 266.30 | 266.1348 | +1.0034 |

Note: The mass shift is calculated based on the difference between the monoisotopic mass of the ¹³C-labeled and unlabeled compounds.

Table 2: Theoretical m/z Values of Key Fragments in Mass Spectrometry

| Fragment | Unlabeled (¹²C) m/z | ¹³C₁-Labeled m/z |

| [M+H]⁺ | 266.1387 | 267.1421 |

| [M-Boc+H]⁺ | 166.0863 | 167.0897 |

| Phenylalanine fragment | 120.0813 | 121.0847 |

These values are theoretical and may vary slightly based on instrumentation and experimental conditions.

Experimental Protocols

The analysis of BOC-L-Phenylalanine and its ¹³C-labeled counterpart is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Standard Preparation: Prepare stock solutions of both unlabeled and ¹³C-labeled BOC-L-Phenylalanine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range.

-

Sample Matrix: For analysis of biological samples, a protein precipitation step is typically required. Add three volumes of ice-cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted.

LC-MS/MS Method

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

-

Applications and Signaling Pathways

Metabolic Flux Analysis

¹³C-labeled amino acids are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By introducing BOC-L-Phenylalanine-¹³C into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This provides a dynamic view of cellular metabolism and can elucidate how metabolic pathways are altered in disease states or in response to drug treatment.[2]

Quantitative Proteomics and Peptide Synthesis

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While BOC-L-Phenylalanine-¹³C itself is not directly used in SILAC (as the BOC protecting group would be removed), the synthesis of ¹³C-labeled phenylalanine is a crucial first step. BOC-L-Phenylalanine-¹³C serves as a key building block in solid-phase peptide synthesis (SPPS) to generate isotopically labeled peptides. These peptides can then be used as internal standards for the absolute quantification of proteins by mass spectrometry.

Studying Signaling Pathways: The mTOR Example

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability.[3] By using ¹³C-labeled phenylalanine, researchers can trace its influence on mTORC1 activation and downstream signaling events. This allows for a detailed investigation of how phenylalanine metabolism is integrated with this critical signaling network.

Conclusion

The mass shift of BOC-L-Phenylalanine-¹³C is a fundamental principle that enables its use in a wide array of advanced research applications. From elucidating complex metabolic pathways to enabling precise protein quantification, this isotopically labeled compound is an invaluable tool for researchers in the life sciences. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of BOC-L-Phenylalanine-¹³C in the laboratory.

References

Navigating the Solubility Landscape of BOC-L-Phenylalanine-¹³C: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of isotopically labeled compounds is paramount for seamless integration into experimental workflows. This technical guide provides an in-depth analysis of the solubility of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C), a crucial building block in peptide synthesis and metabolic research.

While specific quantitative solubility data for the ¹³C isotopically labeled version of BOC-L-Phenylalanine is not extensively documented in publicly available literature, the physicochemical properties are expected to be nearly identical to its unlabeled counterpart, BOC-L-Phenylalanine. The introduction of a stable isotope such as ¹³C does not significantly alter the solubility behavior of the molecule.[1] Therefore, the solubility data for BOC-L-Phenylalanine can be reliably used as a proxy.

BOC-L-Phenylalanine is a derivative of the amino acid Phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[2][3] This protection enhances its stability and solubility in organic solvents, making it a versatile reagent in peptide chemistry.[2][3]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of BOC-L-Phenylalanine in common laboratory solvents. This data is crucial for preparing stock solutions, reaction mixtures, and for purification processes.

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (376.92 mM) | Ultrasonic assistance may be required.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5][6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | [5][6] |

| Dichloromethane (DCM) | Chlorinated | Soluble | [5][6] |

| Methanol (MeOH) | Polar Protic | Soluble | [5][6] |

| Ethanol (EtOH) | Polar Protic | Soluble | Data on optical rotation suggests solubility.[2] |

| Water | Polar Protic | Sparingly Soluble | As a hydrophobic derivative of an amino acid. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of BOC-L-Phenylalanine-¹³C in a specific solvent system, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Materials:

-

BOC-L-Phenylalanine-¹³C

-

Selected solvent of interest

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of BOC-L-Phenylalanine-¹³C to a series of vials. The amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of BOC-L-Phenylalanine-¹³C with known concentrations in the same solvent.

-

Analyze both the filtered saturated solutions and the standard solutions using a validated analytical method such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of BOC-L-Phenylalanine-¹³C in the filtered saturated solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

This comprehensive guide provides the foundational knowledge and practical steps for researchers working with BOC-L-Phenylalanine-¹³C. By understanding its solubility characteristics and employing a robust experimental protocol, scientists can ensure the accuracy and reproducibility of their experiments, ultimately accelerating progress in drug discovery and development.

References

Stability and Storage of BOC-L-Phenylalanine-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for BOC-L-Phenylalanine-¹³C. The information herein is intended to ensure the long-term integrity and purity of this critical reagent in research and development settings. This document outlines general handling procedures, known degradation pathways, and a framework for conducting stability assessments.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical and isotopic purity of BOC-L-Phenylalanine-¹³C. The following table summarizes the recommended conditions based on supplier data sheets and general knowledge of BOC-protected amino acids.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | +2°C to +8°C (Refrigerated)[1][2][3][4] | To minimize the rate of potential degradation reactions. While some suppliers may ship at room temperature, long-term storage should be under refrigeration.[5] |

| Light | Protect from light (Store in an amber vial or dark)[1][2][4] | To prevent potential photolytic degradation. |

| Moisture | Store in a dry place / Desiccated[3][4] | To prevent hydrolysis of the BOC protecting group or the compound itself. A desiccator is recommended. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not always specified as mandatory, storage under an inert atmosphere can help prevent oxidative degradation, especially for long-term storage. |

General Handling Guidelines:

-

Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid the formation of dust and aerosols.

-

Keep away from incompatible materials such as strong acids and strong oxidizing agents.

Below is a workflow for the proper handling and storage of BOC-L-Phenylalanine-¹³C.

Stability Profile

BOC-protected amino acids are generally characterized by their stability, which makes them suitable for multi-step peptide synthesis and other applications.[] They are known to be stable for extended periods when stored correctly.[]

Key Stability Characteristics:

-

Stable under Neutral and Basic Conditions: The tert-butyloxycarbonyl (BOC) protecting group is robust and not susceptible to cleavage under neutral or basic (alkaline) conditions.[][7]

-

Stable to Catalytic Hydrogenolysis: Unlike other protecting groups like Cbz (carboxybenzyl), the BOC group is stable under conditions of catalytic hydrogenolysis.[]

-

Susceptible to Acid: The primary vulnerability of the BOC group is its lability in the presence of acid.[][7] This property is intentionally exploited for its removal (deprotection) during chemical synthesis. Common reagents for BOC deprotection include trifluoroacetic acid (TFA).

Degradation Pathway

The most well-documented degradation pathway for BOC-L-Phenylalanine-¹³C is the acid-catalyzed cleavage of the BOC group. This reaction proceeds via a carbocation intermediate, resulting in the unprotected L-Phenylalanine-¹³C, carbon dioxide, and isobutylene.

While specific long-term quantitative stability data for BOC-L-Phenylalanine-¹³C is not widely available in the public domain, the general stability of BOC-amino acids suggests that when stored under the recommended conditions, the compound should remain stable for years.[] For lot-specific stability information, it is always recommended to consult the Certificate of Analysis provided by the supplier.

Experimental Protocol: Forced Degradation Study

To assess the intrinsic stability of BOC-L-Phenylalanine-¹³C and to develop a stability-indicating analytical method, a forced degradation study can be performed.[8][9][10] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions.

Objective

To identify potential degradation products and pathways for BOC-L-Phenylalanine-¹³C and to establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials

-

BOC-L-Phenylalanine-¹³C

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

Experimental Workflow Diagram

Detailed Methodologies

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve BOC-L-Phenylalanine-¹³C in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Incubate at 60°C. Withdraw and neutralize samples with an equivalent amount of HCl at the specified time points.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Analyze at various time points.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, place a vial of the stock solution in the oven. Analyze samples at various time points.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis:

-

HPLC Method: A reverse-phase HPLC method with UV detection is typically suitable.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

-

-

Evaluation: For each stress condition, compare the chromatogram of the stressed sample to that of an unstressed control. Calculate the percentage degradation and the relative retention times of any new peaks (degradation products). The ability of the method to separate the main peak from all degradation product peaks demonstrates its stability-indicating nature.

-

Summary of Quantitative Data

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Comments |

| +2°C to +8°C, Dark, Desiccated | Initial | |||

| 6 Months | ||||

| 12 Months | ||||

| 24 Months | ||||

| Room Temperature, Ambient Light | Initial | |||

| 1 Month | ||||

| 3 Months | ||||

| 40°C, 75% RH | Initial | |||

| 1 Month |

By adhering to the recommended storage and handling conditions and, when necessary, performing stability assessments, researchers can ensure the integrity of BOC-L-Phenylalanine-¹³C for its intended use in sensitive applications.

References

- 1. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2061-0.1 [isotope.com]

- 3. carlroth.com [carlroth.com]

- 4. L-Phenylalanine-ð-ð¡-Boc (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2170-0.5 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BOC-L-Phenylalanine-¹³C: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-Phenylalanine-¹³C, a critical isotopically labeled amino acid for advanced research and development. This document details its chemical properties, outlines its primary applications, and furnishes comprehensive experimental protocols for its use in peptide synthesis and metabolic analysis.

Core Compound Data

The properties of BOC-L-Phenylalanine-¹³C can vary depending on the position and extent of the carbon-13 labeling. The following table summarizes the key quantitative data for common variants.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity |

| N-(tert-Butoxycarbonyl)-L-phenylalanine-[1-¹³C] | 84771-22-2 | 266.30 | 99 atom % ¹³C |

| N-(tert-Butoxycarbonyl)-L-phenylalanine-[carbonyl-¹³C] | Not specified | 266.30 | 99 atom % ¹³C |

| N-(tert-Butoxycarbonyl)-L-phenylalanine-[ring-¹³C₆] | 439685-01-5 | 271.35 | 99 atom % ¹³C |

| N-(tert-Butoxycarbonyl)-L-phenylalanine-[¹³C₉] | Not specified | 274.24 | 97-99 atom % ¹³C |

Applications in Research and Drug Development

BOC-L-Phenylalanine-¹³C is a versatile tool with significant applications in various scientific disciplines:

-

Peptide Synthesis: It serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of a ¹³C-labeled phenylalanine residue enables the production of isotopically labeled peptides. These labeled peptides are invaluable for quantitative proteomics, structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards in mass spectrometry-based assays.

-

Metabolic Labeling and Flux Analysis: As a stable isotope-labeled amino acid, BOC-L-Phenylalanine-¹³C is utilized in metabolic labeling experiments to trace the fate of phenylalanine in cellular pathways.[][2] This allows researchers to investigate protein synthesis, degradation, and metabolic flux in various physiological and pathological states, providing insights into disease mechanisms and the effects of therapeutic interventions.[3]

-

Drug Discovery and Development: In drug discovery, peptides containing ¹³C-labeled amino acids are used to study drug-target interactions via NMR spectroscopy.[3] The isotopic label provides a specific signal that can be monitored to detect binding events and characterize the binding site. Furthermore, labeled peptides can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Experimental Protocols

Incorporation of BOC-L-Phenylalanine-¹³C using Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the key steps for incorporating BOC-L-Phenylalanine-¹³C into a peptide sequence using the Boc-SPPS methodology.

Materials:

-

Merrifield resin or a suitable equivalent

-

BOC-L-Phenylalanine-¹³C

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or DCC)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[][5]

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Neutralize the protonated N-terminus by washing with a 5-10% solution of DIEA in DCM.[6]

-

Wash the resin again with DCM to remove excess base.

-

-

Coupling of BOC-L-Phenylalanine-¹³C:

-

Dissolve BOC-L-Phenylalanine-¹³C (typically 2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling if necessary.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Once the synthesis is complete, dry the resin.

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous HF or TFMSA and scavengers to remove the peptide from the resin and cleave the side-chain protecting groups.[5]

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Methodological & Application

Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in biomedical and pharmaceutical research, enabling detailed investigation of peptide and protein structure, function, and metabolism.[1] The site-specific incorporation of ¹³C-labeled amino acids, such as BOC-L-Phenylalanine-¹³C, into peptides allows for advanced analytical studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2] This application note provides a comprehensive protocol for the utilization of BOC-L-Phenylalanine-¹³C in t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS), a robust and well-established method for generating high-purity peptides.[3] The protocols outlined below are applicable for both manual and automated peptide synthesis. The isotopic label does not interfere with the standard chemical reactions of SPPS, making its incorporation seamless into existing workflows.[4]

Applications of Peptides Synthesized with BOC-L-Phenylalanine-¹³C

Peptides incorporating ¹³C-labeled phenylalanine are invaluable tools for a range of applications:

-

Structural Biology (NMR): The ¹³C nucleus is NMR-active, and its incorporation at a specific site within a peptide provides a sensitive probe for elucidating peptide conformation, dynamics, and interactions with binding partners such as receptors or enzymes.[5][6] This is particularly useful for studying the structure of peptide-protein complexes.

-

Quantitative Proteomics (Mass Spectrometry): Peptides containing ¹³C-labeled amino acids serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[2][4] The mass shift introduced by the ¹³C isotope allows for clear differentiation between the labeled standard and the endogenous peptide.[4]

-

Metabolic Labeling and Flux Analysis: Introducing ¹³C-labeled peptides into cellular or whole-organism systems allows for the tracing of metabolic pathways and the quantification of protein synthesis and turnover rates.[7]

A prime example of a biologically relevant peptide where BOC-L-Phenylalanine-¹³C can be advantageously incorporated is Substance P . This undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) is a neuropeptide and neuromodulator that plays a crucial role in pain perception, inflammation, and mood regulation.[3][8] The two adjacent phenylalanine residues at positions 7 and 8 are critical for its binding to the Neurokinin-1 receptor (NK-1R) and subsequent signal transduction.[9] Synthesizing Substance P with ¹³C-labeled phenylalanine at these positions would enable detailed studies of its interaction with the NK-1R.

Signaling Pathway of Substance P

The binding of Substance P to its G-protein coupled receptor, NK-1R, initiates a cascade of intracellular signaling events. This pathway is a key target for the development of novel therapeutics for pain and inflammatory diseases.

Caption: Signaling pathway of Substance P via the Neurokinin-1 receptor.

Quantitative Data Summary

The successful incorporation of BOC-L-Phenylalanine-¹³C is evaluated based on coupling efficiency, isotopic enrichment, and overall peptide yield. While these values are sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. |

| Isotopic Enrichment | >98% | Mass Spectrometry | The mass of the peptide will increase by approximately 1.00335 Da for each ¹²C atom replaced by a ¹³C atom.[4] |

| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis. |

| Final Peptide Yield (Crude) | 10-30% | Gravimetric Analysis | Dependent on peptide length, sequence complexity, and cleavage efficiency.[2] |

| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material. |

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[9] This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Materials and Reagents

-

BOC-L-Phenylalanine-¹³C

-

Other Boc-protected amino acids

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether (cold)

-

Acetonitrile (ACN) for HPLC

-

Deionized water

Experimental Workflow Diagram

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Step-by-Step Protocol

1. Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent.

2. Boc Deprotection

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

3. Neutralization

-